molecular formula C8H8N2O4 B1424953 Methyl 2-(5-nitropyridin-2-YL)acetate CAS No. 292600-22-7

Methyl 2-(5-nitropyridin-2-YL)acetate

Cat. No. B1424953
M. Wt: 196.16 g/mol
InChI Key: HWAYALCUMDVEIK-UHFFFAOYSA-N
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Patent
US09029531B2

Procedure details

The solution of dimethyl 2-(5-nitropyridin-2-yl)malonate (10.0 g 41.7 mmol), NaCl (2.58 g, 44.20 mmol) and H2O (1.3 g, 74.23 mmol) in DMSO (50 mL) was stirred at 130 degree for 6 h. After cooling to room temperature, the reaction mixture was diluted with H2O and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and evaporated under reduced pressure. The residue was purified by a standard method to get desired product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:10](C(OC)=O)[C:11]([O:13][CH3:14])=[O:12])=[N:8][CH:9]=1)([O-:3])=[O:2].[Na+].[Cl-]>CS(C)=O.O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[N:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)C(C(=O)OC)C(=O)OC
Name
Quantity
2.58 g
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
1.3 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by a standard method

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.